7-hydroxy-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one 7-hydroxy-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18264560
InChI: InChI=1S/C19H13NO4S/c1-23-14-6-3-11(4-7-14)18-20-16(10-25-18)15-8-12-2-5-13(21)9-17(12)24-19(15)22/h2-10,21H,1H3
SMILES:
Molecular Formula: C19H13NO4S
Molecular Weight: 351.4 g/mol

7-hydroxy-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one

CAS No.:

Cat. No.: VC18264560

Molecular Formula: C19H13NO4S

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

7-hydroxy-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one -

Specification

Molecular Formula C19H13NO4S
Molecular Weight 351.4 g/mol
IUPAC Name 7-hydroxy-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]chromen-2-one
Standard InChI InChI=1S/C19H13NO4S/c1-23-14-6-3-11(4-7-14)18-20-16(10-25-18)15-8-12-2-5-13(21)9-17(12)24-19(15)22/h2-10,21H,1H3
Standard InChI Key AZSFLDOKLAAQJP-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=NC(=CS2)C3=CC4=C(C=C(C=C4)O)OC3=O

Introduction

Chemical Identity and Structural Features

7-Hydroxy-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one belongs to the coumarin-thiazole hybrid family, characterized by a fused benzopyranone core (coumarin) and a 1,3-thiazole ring substituted with a 4-methoxyphenyl group. Its IUPAC name reflects the substitution pattern: the coumarin backbone is functionalized at position 3 with a thiazole moiety bearing a 4-methoxyphenyl group at position 2 .

Molecular Formula and Weight

The molecular formula is C₁₉H₁₃NO₄S, with a molecular weight of 351.4 g/mol . The exact mass, calculated as 351.0565 g/mol, confirms the absence of isotopic impurities in its pure form .

Spectroscopic Characterization

  • UV-Vis Spectroscopy: The conjugated π-system of the coumarin-thiazole hybrid absorbs strongly in the 300–350 nm range, typical of aromatic heterocycles .

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) identifies the molecular ion peak at m/z 351.0565, consistent with the molecular formula .

  • NMR Data: While specific spectra for this compound are unavailable, analogous coumarin-thiazole derivatives exhibit characteristic signals:

    • ¹H NMR: A singlet at δ 8.2–8.5 ppm for the coumarin C4 proton and doublets for the thiazole protons (δ 7.3–7.7 ppm) .

    • ¹³C NMR: Carbonyl resonance at δ 160–165 ppm (C2 of coumarin) and thiazole carbons at δ 110–125 ppm .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a multi-step protocol:

  • Coumarin Core Formation: Pechmann condensation of resorcinol with ethyl acetoacetate yields 7-hydroxycoumarin .

  • Thiazole Ring Construction: Hantzsch thiazole synthesis involves cyclizing 4-methoxyphenyl-substituted thioamide with α-haloketones .

  • Coumarin-Thiazole Coupling: A Suzuki-Miyaura cross-coupling attaches the thiazole moiety to the coumarin backbone at position 3 .

Reaction Conditions

  • Temperature: Microwave-assisted synthesis reduces reaction time to 15–20 minutes at 120°C .

  • Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) enable efficient cross-coupling .

  • Yield: Reported yields range from 65% (conventional heating) to 85% (microwave) .

Table 1: Comparative Analysis of Synthetic Methods

MethodCatalystTemperature (°C)Yield (%)Purity (%)
Conventional PdCl₂806592
Microwave Pd(PPh₃)₄1208595

Stability and Degradation

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with a 5% weight loss at 150°C due to solvent evaporation .

Photostability

UV irradiation (λ = 365 nm) for 24 hours causes <10% degradation, indicating robustness in light-exposed applications .

Applications and Future Directions

Drug Development

The compound’s dual coumarin-thiazole pharmacophore positions it as a lead for multitarget therapies, particularly in oncology and infectious diseases .

Material Science

Conjugated systems enable applications in organic LEDs (OLEDs), with a photoluminescence quantum yield (PLQY) of 0.38 reported for analogs .

Challenges

  • Solubility: Aqueous solubility is limited (0.12 mg/mL at pH 7.4), necessitating formulation with cyclodextrins .

  • Metabolism: Cytochrome P450-mediated demethylation of the methoxy group generates reactive quinones, requiring structural shielding .

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